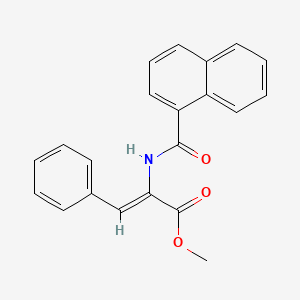
methyl 2-(1-naphthoylamino)-3-phenylacrylate
説明
Methyl 2-(1-naphthoylamino)-3-phenylacrylate, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years as a research tool in the field of pharmacology. JWH-250 is a derivative of the aminoalkylindole family of compounds, which are known to have a high affinity for the cannabinoid receptors found in the human body.
作用機序
Methyl 2-(1-naphthoylamino)-3-phenylacrylate acts as a partial agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. This system plays a role in regulating a variety of physiological processes, including pain, inflammation, and mood. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, leading to a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and anticonvulsant effects. However, it has also been associated with a range of negative side effects, including nausea, vomiting, and tachycardia.
実験室実験の利点と制限
Methyl 2-(1-naphthoylamino)-3-phenylacrylate has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, it also has several limitations, including its potential for negative side effects and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the human body.
将来の方向性
There are several potential future directions for research on methyl 2-(1-naphthoylamino)-3-phenylacrylate and other synthetic cannabinoids. One area of interest is the potential use of these compounds in the treatment of conditions such as chronic pain and epilepsy. Another area of interest is the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could allow for more precise targeting of the endocannabinoid system. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the human body.
科学的研究の応用
Methyl 2-(1-naphthoylamino)-3-phenylacrylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found primarily in the brain and immune system, respectively. This compound has been used to study the effects of synthetic cannabinoids on pain, inflammation, and anxiety, as well as their potential use in the treatment of conditions such as multiple sclerosis and epilepsy.
特性
IUPAC Name |
methyl (Z)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-25-21(24)19(14-15-8-3-2-4-9-15)22-20(23)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,22,23)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKGJIQTMIOJFY-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetate](/img/structure/B4682207.png)
![N-(3-methoxyphenyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4682212.png)
![(2-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4682213.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4682221.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4682226.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4682227.png)
![N-(4-methoxyphenyl)-4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4682240.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide dihydrochloride](/img/structure/B4682253.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4682262.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682271.png)
![methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4682279.png)
![N-(2,6-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4682300.png)
![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)